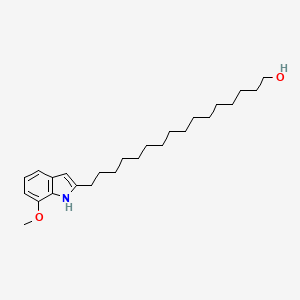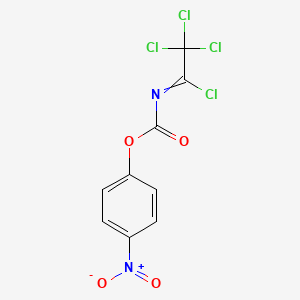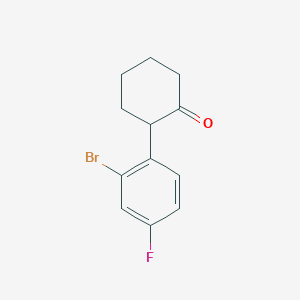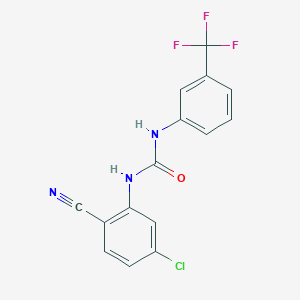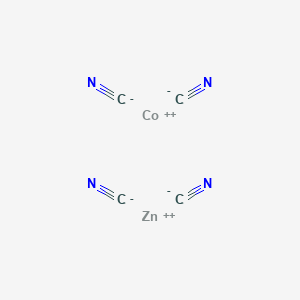
Cobalt(2+) zinc cyanide (1/1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) zinc cyanide (1/1/4) is a coordination compound that consists of cobalt and zinc ions coordinated with cyanide ligands. This compound is part of the double metal cyanide (DMC) family, which is known for its catalytic properties, particularly in polymerization reactions. The unique structure of this compound allows it to exhibit properties that are beneficial in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) zinc cyanide (1/1/4) can be synthesized by reacting water-soluble salts of cobalt and zinc with a cyanide source. One common method involves the reaction of zinc sulfate and cobalt chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the preparation of cobalt(2+) zinc cyanide (1/1/4) often involves the use of mixed acid-modified methods. This involves reacting water-soluble metal salts of zinc and cobalt in the presence of both organic and inorganic acids. The acids used can include dilute sulfuric acid, hydrochloric acid, and various organic acids such as succinic acid and glutaric acid. This method enhances the catalytic activity and thermal stability of the compound .
化学反应分析
Types of Reactions
Cobalt(2+) zinc cyanide (1/1/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt(2+) zinc cyanide (1/1/4) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of ligands such as phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(III) and zinc(II) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
科学研究应用
Cobalt(2+) zinc cyanide (1/1/4) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
作用机制
The mechanism by which cobalt(2+) zinc cyanide (1/1/4) exerts its catalytic effects involves the coordination of the cyanide ligands with the metal centers. This coordination facilitates the activation of substrates, such as propylene oxide, leading to polymerization. The catalytic activity is influenced by the structure and composition of the compound, as well as the reaction conditions .
相似化合物的比较
Similar Compounds
Zinc cyanide: Similar in structure but lacks the catalytic properties of the cobalt-containing compound.
Cobalt(III) cyanide: Higher oxidation state of cobalt, which can lead to different reactivity and stability.
Copper cyanide: Another metal cyanide with distinct catalytic properties.
Uniqueness
Cobalt(2+) zinc cyanide (1/1/4) is unique due to its combination of cobalt and zinc, which provides a balance of catalytic activity and stability. This makes it particularly effective in polymerization reactions, where other metal cyanides may not perform as well .
属性
CAS 编号 |
507475-88-9 |
|---|---|
分子式 |
C4CoN4Zn |
分子量 |
228.4 g/mol |
IUPAC 名称 |
zinc;cobalt(2+);tetracyanide |
InChI |
InChI=1S/4CN.Co.Zn/c4*1-2;;/q4*-1;2*+2 |
InChI 键 |
NWRRDLFEJIOVKE-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


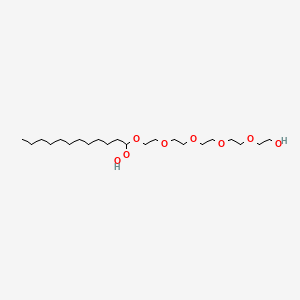
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
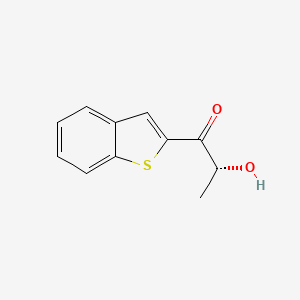
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
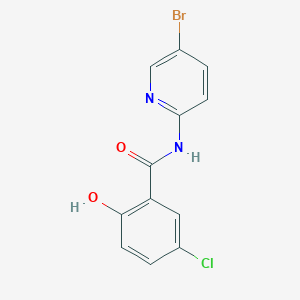
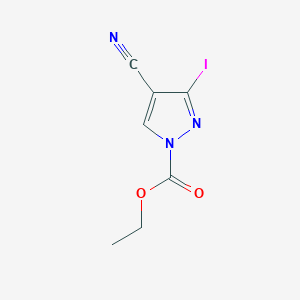
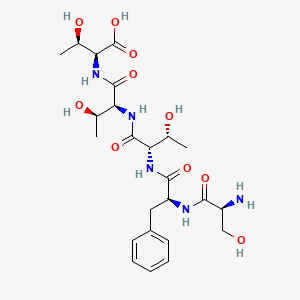
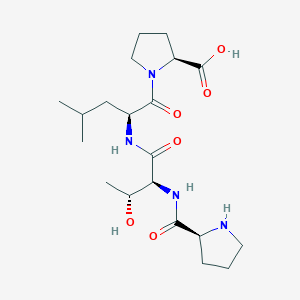
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
